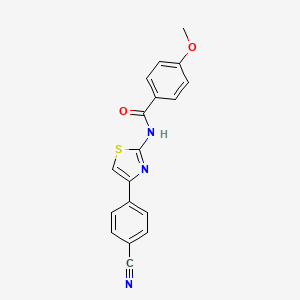

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-23-15-8-6-14(7-9-15)17(22)21-18-20-16(11-24-18)13-4-2-12(10-19)3-5-13/h2-9,11H,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMJEAHMFCHWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide typically involves the condensation of 4-cyanophenylthiazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. It can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways. Additionally, the compound may interfere with the cell cycle, leading to cell cycle arrest and inhibition of cell division.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(4-cyanophenyl)thiazol-2-yl)-2-fluorobenzamide

- N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

- N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide

Uniqueness

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide is unique due to its specific structural features, such as the presence of a methoxy group on the benzamide moiety. This structural modification can influence the compound’s biological activity, making it more potent or selective compared to similar compounds. Additionally, the presence of the cyanophenyl and thiazole groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound belonging to the thiazole derivative class. Its structure incorporates a thiazole ring and a methoxybenzamide moiety, which contribute to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through the condensation of 4-cyanophenylthiazole with 4-methoxybenzoyl chloride, typically using triethylamine as a base in organic solvents like dichloromethane under reflux conditions. Purification often involves recrystallization or column chromatography to achieve high purity levels.

Biological Activities

This compound exhibits various biological activities, primarily focusing on its potential as an anticancer agent. Key activities include:

- Anticancer Properties : The compound has shown efficacy in inhibiting the growth of various cancer cell lines. It operates by inducing apoptosis and interfering with cell cycle progression, particularly by activating caspases involved in apoptotic pathways .

- Enzyme Inhibition : It interacts with specific enzymes crucial for cancer cell survival, leading to reduced proliferation rates. This mechanism highlights its potential as a therapeutic agent in oncology.

The biological activity of this compound is primarily attributed to its ability to bind to and inhibit specific molecular targets:

- Apoptosis Induction : The compound activates caspases, promoting programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with cell cycle progression, leading to halted cell division and increased susceptibility to apoptosis .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methylthiazol-2-yl)-4-methoxybenzamide | Similar thiazole ring; methoxy group | Antimicrobial, anticancer |

| N-(5-bromo-thiazol-2-yl)-4-chlorobenzamide | Bromine substitution on thiazole | Antifungal properties |

| N-(2-thienyl)-4-sulfamoylbenzamide | Thienyl instead of cyanophenyl | Antimicrobial activity |

| This compound | Cyanophenyl and methoxy groups | Anticancer, apoptosis induction |

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

- In Vitro Studies : Research demonstrated that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to its ability to induce oxidative stress and activate apoptotic pathways .

- In Silico Studies : Molecular docking studies indicated strong binding affinity to target proteins involved in cancer progression. These findings suggest that the compound could serve as a lead candidate for further drug development targeting specific oncogenic pathways .

- Synergistic Effects : Investigations into combination therapies revealed that when used alongside other chemotherapeutics, this compound enhanced overall therapeutic efficacy, suggesting potential for multi-drug regimens in cancer treatment .

Q & A

Q. What are the common synthetic routes for N-(4-(4-cyanophenyl)thiazol-2-yl)-4-methoxybenzamide?

The synthesis typically involves coupling a thiazole precursor with a substituted benzamide. For example:

- Step 1 : Condensation of 4-cyanophenylthiazole-2-amine with 4-methoxybenzoyl chloride using coupling agents like EDCI/HOBt in dichloromethane at 0–25°C .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by / NMR and HRMS .

- Key variables : Reaction pH (neutral), solvent polarity, and catalyst efficiency impact yields (typically 50–70%) .

Q. How is the compound characterized to confirm structural integrity?

- Spectroscopy : NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and NMR (carbonyl signal at ~168 ppm) .

- Mass spectrometry : HRMS-ESI confirms molecular weight (e.g., [M+H] at m/z 364.12) .

- Melting point : Used as a purity indicator (e.g., 159–162°C for analogous compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst screening : Rhodium-catalyzed C-H amidation improves regioselectivity in thiazole functionalization .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis .

- Scale-up challenges : Continuous flow reactors reduce side reactions (e.g., hydrolysis of the cyanophenyl group) compared to batch methods .

Q. What strategies address contradictions in cytotoxicity data across cancer cell lines?

- Experimental design : Use standardized cell lines (e.g., PC-3, MCF-7) and replicate assays (n ≥ 3) to minimize variability .

- Mechanistic follow-up : Perform Annexin-V/PI staining to differentiate apoptosis vs. necrosis and validate target engagement (e.g., adenosine receptor binding via radioligand assays) .

- Data normalization : Express IC values relative to positive controls (e.g., doxorubicin) and adjust for metabolic interference (MTT assay limitations) .

Q. How does structural modification influence bioactivity?

- SAR insights :

- Cyanophenyl group : Enhances lipophilicity (logP ~2.8) and membrane permeability, critical for blood-brain barrier penetration .

- Methoxy substitution : Electron-donating groups improve stability but may reduce adenosine receptor affinity (IC shifts from 1.2 µM to >10 µM in analogs) .

- Functional testing : Replace the methoxy group with trifluoromethyl to assess metabolic stability via microsomal assays .

Methodological Guidance

Q. What in vitro assays are recommended for evaluating anticancer potential?

- Primary screening : MTT assay on 72-hour-treated cells (IC calculation via nonlinear regression) .

- Secondary validation : AO/EB staining for apoptosis morphology and caspase-3/7 activity assays .

- Selectivity testing : Compare toxicity in non-cancerous cells (e.g., HUVECs) to identify therapeutic windows .

Q. How to troubleshoot low yields in benzamide-thiazole coupling?

- Reagent purity : Ensure anhydrous conditions for 4-methoxybenzoyl chloride to prevent hydrolysis .

- Side-product analysis : Monitor by TLC for unreacted thiazole-2-amine (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- Alternative coupling : Use HATU instead of EDCI/HOBt for sterically hindered substrates .

Data Interpretation

Q. How to reconcile discrepancies between computational and experimental logP values?

- Experimental validation : Perform shake-flask assays (octanol/water partitioning) and compare to ChemAxon or ACD/Labs predictions .

- Parameter adjustment : Account for ionization (pKa ~9.5 for the cyanophenyl group) in computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.